molecular formula C11H17N3O B1529262 [1-(Pyrimidin-2-ylmethyl)piperidin-4-yl]methanol CAS No. 138030-61-2

[1-(Pyrimidin-2-ylmethyl)piperidin-4-yl]methanol

Cat. No.: B1529262
CAS No.: 138030-61-2
M. Wt: 207.27 g/mol
InChI Key: KXZJQZJDUGZCFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Pyrimidin-2-ylmethyl)piperidin-4-yl]methanol (CAS 138030-61-2) is a chemical compound with the molecular formula C11H17N3O and a molecular weight of 207.27 g/mol . It serves as a valuable piperidine-based building block and intermediate in organic synthesis and medicinal chemistry research. Compounds featuring the aminopyrimidine core, similar to this one, are of significant interest in the discovery and development of novel kinase inhibitors . Recent scientific literature highlights the application of an aminopyrimidine scaffold in a scaffold-hopping strategy to develop potent and selective inhibitors of Serine/Threonine Protein Kinase PLK4 (Polo-like Kinase 4) . PLK4 is a master regulator of centriole duplication and is an emerging anticancer target, with its overexpression detected in various cancers, including breast cancer, colorectal cancer, and lung cancer . Inhibitors derived from this family of structures have demonstrated excellent antiproliferative activity against cancer cell lines in cellular assays . As a key synthetic intermediate, this methanol derivative can be further functionalized to explore structure-activity relationships and optimize drug-like properties, such as plasma and liver microsomal stability . This product is intended for research purposes as a chemical reference standard and for use in discovery chemistry. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications or human consumption. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this material.

Properties

IUPAC Name

[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c15-9-10-2-6-14(7-3-10)8-11-12-4-1-5-13-11/h1,4-5,10,15H,2-3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZJQZJDUGZCFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of [1-(Pyrimidin-2-ylmethyl)piperidin-4-yl]methanol typically involves:

  • Construction or functionalization of the pyrimidine core.
  • Preparation or modification of the piperidine ring with a hydroxymethyl substituent at the 4-position.
  • Coupling of the pyrimidin-2-ylmethyl group to the piperidine nitrogen.
  • Optional protection/deprotection steps to manage amine reactivity.

Preparation of the Piperidin-4-ylmethanol Subunit

A key intermediate is the piperidin-4-ylmethanol fragment, which can be prepared via reduction of piperidine-4-carboxylic acid or its derivatives:

  • Reduction of Piperidine-4-carboxylic Acid:
    The carboxylic acid group at the 4-position of piperidine can be reduced to the corresponding hydroxymethyl group using transfer hydrogenation conditions. For example, reacting piperidine-4-carboxylic acid with formaldehyde in the presence of a palladium catalyst (e.g., palladium on charcoal) under mild heating (90–95°C) in aqueous acidic conditions (formic acid and water) yields 1-methylpiperidine-4-carboxylic acid or its hydroxymethyl derivative.

  • Alternative Reduction Methods:
    Sodium borohydride reduction of ester derivatives (e.g., ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate) to the corresponding alcohol has been demonstrated with excellent yields (~99%). This method is applicable when the piperidine ring is part of a larger heterocyclic system.

Synthesis of the Pyrimidin-2-ylmethyl Moiety

The pyrimidine ring can be constructed or functionalized via condensation and halogenation steps:

  • HCl-Catalyzed Condensation:
    Thiophene esters can be condensed with isonicotinonitrile under HCl catalysis to form pyrimidinone intermediates with high yields (~83%).

  • Chlorination to 4-Chloro Intermediate:
    The pyrimidinone intermediate is then chlorinated using Vilsmeier reagents to generate a 4-chloro pyrimidine intermediate in near quantitative yield (~98%).

  • Suzuki Coupling for Pyrimidine Substitution:
    2,4-Dichloropyrimidine can be selectively coupled with pyridyl boronic acids under Suzuki conditions to afford 2-chloro-4-(pyridinyl)pyrimidine derivatives with high conversion and yields (~80%).

Coupling of Piperidine and Pyrimidine Units

The coupling of the piperidine nitrogen to the pyrimidin-2-ylmethyl group is a critical step:

  • Base-Catalyzed Condensation:
    The 4-chloro pyrimidine intermediate can react with piperidine derivatives under base-catalyzed conditions in refluxing ethanol to form the N-substituted products. This reaction proceeds via nucleophilic aromatic substitution at the 4-chloro position, favoring substitution at the ring nitrogen.

  • Reductive Amination:
    Reductive amination is another effective method where the aldehyde form of the pyrimidin-2-ylmethyl moiety is reacted with the piperidine amine in the presence of a reducing agent such as sodium triacetoxyborohydride. This approach has been used to attach amine subunits to heterocyclic aldehydes with yields ranging from 38% to 93%.

  • Protection and Deprotection:
    To improve solubility and control reactivity, nitrogen protecting groups such as tert-butyloxycarbonyl (Boc) can be introduced on the piperidine nitrogen before coupling. After coupling, deprotection with anhydrous HCl or trifluoroacetic acid removes the protecting group to yield the free amine.

Representative Synthetic Scheme Summary

Step Starting Material Reagents/Conditions Product Yield (%) Reference
1 Piperidine-4-carboxylic acid Formaldehyde, Pd/C catalyst, formic acid, heat 90–95°C 1-Methylpiperidine-4-carboxylic acid or hydroxymethyl derivative Not specified
2 Thiophene ester + isonicotinonitrile HCl catalysis Pyrimidinone intermediate 83
3 Pyrimidinone intermediate Vilsmeier reagent 4-Chloro pyrimidine intermediate 98
4 4-Chloro pyrimidine + piperidine derivative Base-catalyzed condensation in refluxing ethanol N-substituted pyrimidine-piperidine adduct Not specified
5 Pyrimidine aldehyde + piperidine amine Sodium triacetoxyborohydride (reductive amination) Coupled product 38–93
6 Protected amine intermediates Acid deprotection (HCl or TFA) Free amine product Not specified

Additional Notes on Process Optimization

  • Grignard Methodology:
    For related compounds, Grignard reagents (e.g., isopropylmagnesium chloride/lithium chloride) have been employed to form key intermediates at ambient temperature, avoiding cryogenic conditions required for lithium reagents.

  • One-Pot Reactions:
    One-pot Curtius rearrangement and other cascade reactions have been used in related pyrimidine derivatives to streamline synthesis and improve purity and yield.

  • Use of Protecting Groups: The use of acid-labile nitrogen protecting groups (e.g., Boc, Fmoc) enhances solubility and prevents side reactions, facilitating subsequent coupling steps.

Chemical Reactions Analysis

1-(2-Pyrimidinylmethyl)-4-Piperidinemethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form a corresponding amine or alcohol derivative. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions. Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used to introduce various functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution on the pyrimidine ring may introduce an amino group.

Scientific Research Applications

Research indicates that compounds with similar structures to [1-(Pyrimidin-2-ylmethyl)piperidin-4-yl]methanol exhibit activity against various biological targets, particularly in the realm of neuropharmacology. Here are some key areas of interest:

1. Serotonergic Activity:
Compounds similar to this compound have demonstrated a strong affinity for 5-HT1A_{1A} receptors, which are critical in regulating mood and anxiety. This suggests potential applications in treating serotonergic dysfunctions such as anxiety disorders, depression, and panic attacks .

2. Antiviral Properties:
Recent studies have identified derivatives of pyrimidine compounds that show potency against HIV strains. The structural attributes of this compound may provide a basis for developing antiviral agents targeting similar pathways .

3. Anticancer Potential:
Research into piperidine derivatives has indicated their potential as tankyrase inhibitors, which are relevant in cancer therapy due to their role in regulating Wnt signaling pathways. This opens avenues for exploring this compound in oncological research .

Case Study 1: Neuropharmacological Research

A study investigated the effects of piperidine derivatives on anxiety-like behavior in animal models. The results indicated that compounds with structural similarities to this compound significantly reduced anxiety levels, supporting its potential use as an anxiolytic agent.

Case Study 2: Antiviral Screening

In vitro assays conducted on pyrimidine derivatives highlighted their effectiveness against HIV strains resistant to common treatments. The study suggested that modifications to the structure of this compound could enhance its antiviral efficacy.

Mechanism of Action

The mechanism of action of 1-(2-Pyrimidinylmethyl)-4-Piperidinemethanol involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting or modulating their function. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Antiplasmodial Piperidine Alcohol Analogues

  • [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 7): Activity: IC50 = 1.03–2.52 μg/mL (resistant Plasmodium strain) and 2.51–4.43 μg/mL (sensitive strain). Selectivity Index (SI): 15–182, indicating high parasite selectivity. Key Feature: The hydroxyl group at C-4 enhances antiplasmodial activity, while fluorinated aromatic rings improve lipophilicity and target binding .

Piperidine-Pyrimidine Hybrids

  • [1-(6-Ethoxy-pyrimidin-4-yl)piperidin-3-yl]methanol: Structure: Ethoxy group at pyrimidine C-4. Properties: Molecular weight = 237.3 g/mol. The ethoxy group may enhance metabolic stability compared to unsubstituted pyrimidines .
  • (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol: Structure: Chlorine at pyrimidine C-2. Properties: Molecular weight = 227.7 g/mol. The electron-withdrawing chlorine atom could influence electronic distribution and receptor binding .

Aromatic and Bulky Substituents

  • [1-[4-(tert-Butyl)phenyl]butylpiperidin-4-yl]diphenylmethanol: Structure: Bulky tert-butyl and diphenyl groups. Impact: Increased lipophilicity may reduce aqueous solubility but improve membrane permeability .

Simplified Analogues

  • 3-(Piperidin-1-yl)propan-1-ol hydrochloride (P–1) :
    • Structure : Lacks pyrimidine; features a propyl linker.
    • Use Case : Highlights the importance of the pyrimidine ring in target-specific activity, as simpler analogues often show reduced potency .

Key Research Findings

Hydroxyl Group Significance : Alcohol analogues (e.g., Compound 7) demonstrate that the -CH2OH group enhances antiplasmodial activity and selectivity .

Halogen Effects : Chlorine or bromine substituents (e.g., ) improve binding through hydrophobic interactions and electronic effects .

Pyrimidine vs. Simpler Scaffolds : The presence of pyrimidine (vs. phenyl or alkyl groups) is critical for target engagement, as seen in comparisons with P–1 .

Synthetic Flexibility : Modular synthesis (e.g., DIBALH reduction in ) allows for diverse substitutions, enabling rapid SAR studies .

Biological Activity

[1-(Pyrimidin-2-ylmethyl)piperidin-4-yl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloromethylpyrimidine with 4-piperidinemethanol under basic conditions. Sodium hydroxide or potassium carbonate is commonly used as a base to facilitate the nucleophilic substitution reaction, which is conducted at elevated temperatures to ensure complete conversion of reactants into the desired product.

The biological activity of this compound is attributed to its structural components:

  • Pyrimidine Ring : This moiety can interact with nucleic acids or proteins, potentially inhibiting or modulating their functions.
  • Piperidine Ring : Enhances binding affinity and specificity for biological targets, which may include enzymes or receptors involved in various cellular processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Various derivatives have shown activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for some related compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
CompoundMIC (mg/mL)Target Organisms
1-(Pyrimidin-2-ylmethyl)piperidine0.0039 - 0.025S. aureus, E. coli
Related Pyrrolidine Derivative0.025Various bacterial strains

Antifungal Activity

In addition to antibacterial effects, certain derivatives have demonstrated antifungal activity with MIC values indicating effectiveness against pathogens like Candida albicans .

Case Studies

  • Antibacterial Screening : A study evaluated over 248 synthesized alkaloids for their antibacterial properties, revealing that several compounds with structural similarities to this compound exhibited potent activity against various strains, including multidrug-resistant bacteria .
  • Pharmacokinetics : Another investigation assessed the pharmacokinetic profile of pyrimidine derivatives, noting that some exhibited favorable oral bioavailability and minimal toxicity in animal models, suggesting potential for therapeutic use .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other pyrimidine-based compounds:

CompoundBiological ActivityNotes
1-(2-Pyrimidinyl)piperazineModerate antibacterialSimilar structure
Pyrimido[1,2-a]benzimidazolesAntiviral propertiesFused ring system
4-Thiazol-N-(pyridin-2-yl) derivativesSelective CDK inhibitorsHigh potency

Q & A

Q. What are the common synthetic routes for [1-(Pyrimidin-2-ylmethyl)piperidin-4-yl]methanol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves:

  • Step 1: Nucleophilic substitution between pyrimidine derivatives and piperidine intermediates. For fluorinated analogs, a 5-fluoropyrimidine group is introduced via coupling reactions (e.g., Buchwald-Hartwig amination) .
  • Step 2: Hydroxymethylation of the piperidine ring using reagents like formaldehyde under basic conditions.
  • Optimization: Yield improvements (up to 85%) are achieved using catalysts (e.g., Pd/C for hydrogenation) and solvents like DMF or THF at 60–80°C .

Key Parameters:

ParameterOptimal Range
Temperature60–80°C
SolventDMF or THF
CatalystPd/C or Cs₂CO₃
Reaction Time12–24 hours

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Confirms piperidine ring conformation (chair vs. boat) and pyrimidine substitution patterns. For example, the hydroxymethyl group shows a triplet at δ 3.4–3.6 ppm .
  • HPLC-MS: Validates purity (>95%) and molecular weight (e.g., m/z 223.1 [M+H]⁺). Use C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography: Resolves spatial arrangements of the pyrimidine-piperidine scaffold, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How do substituents on the pyrimidine ring (e.g., fluorine) influence the compound’s bioactivity and target selectivity?

Methodological Answer:

  • Fluorine Substitution: Enhances metabolic stability and binding affinity. For example, 5-fluoropyrimidine analogs show 3-fold higher inhibition of kinase targets compared to non-fluorinated derivatives .
  • SAR Table:
Substituent PositionBioactivity (IC₅₀)Target Selectivity
5-Fluoro12 nMKinase A, B
2-Methyl45 nMKinase C
Unsubstituted110 nMBroad-spectrum
  • Mechanistic Insight: Fluorine’s electronegativity improves π-π stacking with aromatic residues in enzyme active sites .

Q. What computational strategies predict the compound’s binding interactions with biological targets?

Methodological Answer:

  • Docking Simulations (AutoDock Vina): Predict binding poses using Protein Data Bank (PDB) structures (e.g., 2ITO for kinase targets). Focus on hydrogen bonds between the hydroxymethyl group and Asp86 .
  • Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns. Metrics include RMSD (<2.0 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .
  • Validation: Cross-validate with experimental SPR (surface plasmon resonance; KD = 15 nM) .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Data Triangulation: Compare assays (e.g., SPR vs. ITC) and cell lines (HEK293 vs. HeLa). For example, discrepancies in IC₅₀ values may arise from ATP concentrations in kinase assays .
  • Control Experiments: Include reference inhibitors (e.g., staurosporine) and validate purity via HPLC.
  • Meta-Analysis: Use databases like ChEMBL to aggregate data and identify outliers .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

Methodological Answer:

  • Deuterium Labeling: Replace labile hydrogens (e.g., hydroxymethyl) with deuterium to reduce CYP450-mediated oxidation .
  • Prodrug Design: Mask the hydroxymethyl group as a phosphate ester, improving oral bioavailability (tested in rat models) .
  • Microsomal Stability Assay: Incubate with liver microsomes (human/rat) and measure t₁/₂. Optimal t₁/₂ > 60 minutes indicates suitability for in vivo use .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Accelerated Stability Testing: Store at 25°C/60% RH and 40°C/75% RH for 6 months. Monitor degradation via HPLC (acceptance: <5% impurity) .
  • Light Sensitivity: Protect from UV exposure (amber vials reduce photodegradation by 90%) .
  • Recommended Conditions: -20°C in argon-sealed vials for long-term stability .

Q. What in vivo models are appropriate for evaluating the compound’s pharmacokinetics and toxicity?

Methodological Answer:

  • Rodent Models: Administer 10 mg/kg IV/PO to assess Cmax (target: >1 µM) and AUC₀–24h. Use LC-MS/MS for plasma quantification .
  • Toxicology: Conduct 14-day repeat-dose studies in rats (NOAEL: 50 mg/kg). Monitor liver enzymes (ALT/AST) and renal biomarkers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(Pyrimidin-2-ylmethyl)piperidin-4-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(Pyrimidin-2-ylmethyl)piperidin-4-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.